molecular formula C24H24N4O2S B2672491 N-(4-ethylphenyl)-3-methyl-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251586-85-2

N-(4-ethylphenyl)-3-methyl-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2672491
CAS No.: 1251586-85-2
M. Wt: 432.54
InChI Key: WLKCJFJEWTVUND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of [1,2,4]triazolo[4,3-a]pyridine, which is a type of heterocyclic compound . Heterocyclic compounds are of prime importance due to their extensive therapeutic uses . They have the ability to manifest substituents around a core scaffold in defined three-dimensional (3D) representations .


Synthesis Analysis

The synthesis of similar compounds often involves aromatic nucleophilic substitution . For instance, [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, likely includes a [1,2,4]triazolo[4,3-a]pyridine core, which is a fused ring system containing a triazole ring and a pyridine ring . It also has various substituents attached to this core, including a sulfonamide group.

Scientific Research Applications

Herbicidal Activity

Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have been prepared and evaluated for their herbicidal activity. These compounds, including analogs synthesized by condensation of a 2-chlorosulfonyl[1,2,4]triazolo[1,5-a]pyridine compound with an aryl amine, have shown excellent activity against a broad spectrum of vegetation at low application rates, indicating their potential use in agricultural settings to manage unwanted plant growth (Moran, 2003).

Antifungal and Insecticidal Activity

A series of novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety has been synthesized and evaluated for their antifungal and insecticidal activities. Some derivatives have shown good activity against Rhizotonia erealis and Helminthosporium maydis, as well as high mortality rates against Plutella xylostella and Helicoverpa armigera, suggesting their potential use in protecting crops from fungal diseases and pest infestations (Xu et al., 2017).

Antibacterial Activity

Another area of application is in the development of novel derivatives for antibacterial purposes. Synthesized compounds, such as those incorporating the [1,2,4]triazolo[4,3-a]pyridine structure, have been characterized and shown to possess antibacterial activity against common bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This highlights their potential as new antibacterial agents that could be further explored in the fight against bacterial infections (Lahmidi et al., 2019).

Anticancer and Radiosensitizing Effects

Research has also focused on the synthesis of sulfonamide derivatives for anticancer and radiosensitizing purposes. Novel series of sulfonamides have been synthesized and evaluated for their in vitro anticancer activity against human tumor cell lines, showing higher activity than doxorubicin in some cases. This suggests their potential utility in cancer therapy, especially as compounds with radiosensitizing effects that could enhance the efficacy of radiotherapy (Ghorab et al., 2015).

Properties

IUPAC Name

N-[(4-ethenylphenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2S/c1-4-19-8-10-21(11-9-19)17-28(22-14-12-20(5-2)13-15-22)31(29,30)23-7-6-16-27-18(3)25-26-24(23)27/h4,6-16H,1,5,17H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKCJFJEWTVUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC2=CC=C(C=C2)C=C)S(=O)(=O)C3=CC=CN4C3=NN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.